molecular formula C8H17O4P B14318347 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one CAS No. 112031-39-7

2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14318347
CAS No.: 112031-39-7
M. Wt: 208.19 g/mol
InChI Key: JRLXARWPYGJFRL-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by its unique cyclic structure containing both ethoxy and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The cyclic structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-selenone: Contains a selenium atom instead of an oxygen atom.

Uniqueness

2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of ethoxy and diethyl groups, which confer distinct chemical and physical properties. Its cyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

112031-39-7

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

2-ethoxy-3,5-diethyl-1,4,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C8H17O4P/c1-4-7-11-8(5-2)13(9,12-7)10-6-3/h7-8H,4-6H2,1-3H3

InChI Key

JRLXARWPYGJFRL-UHFFFAOYSA-N

Canonical SMILES

CCC1OC(P(=O)(O1)OCC)CC

Origin of Product

United States

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